molecular formula C12H16FNO4S2 B2892715 1-((4-Fluorobenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine CAS No. 1448060-36-3

1-((4-Fluorobenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

Cat. No.: B2892715
CAS No.: 1448060-36-3
M. Wt: 321.38
InChI Key: FASMELSREJVDIW-UHFFFAOYSA-N
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Description

1-((4-Fluorobenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 4-fluorobenzylsulfonyl group and a methylsulfonyl group

Scientific Research Applications

1-((4-Fluorobenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Preparation Methods

The synthesis of 1-((4-Fluorobenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the reaction of 4-fluorobenzyl chloride with sodium sulfinate to form 4-fluorobenzylsulfonyl chloride. This intermediate is then reacted with pyrrolidine under basic conditions to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.

Chemical Reactions Analysis

1-((4-Fluorobenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.

Mechanism of Action

The mechanism of action of 1-((4-Fluorobenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The fluorobenzyl group may enhance binding affinity and specificity, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

1-((4-Fluorobenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine can be compared with other sulfonyl-containing compounds, such as:

    4-Fluorobenzylsulfonyl chloride: A precursor in the synthesis of the target compound, known for its reactivity and use in various chemical transformations.

    Methylsulfonylmethane (MSM): A simpler sulfonyl compound with applications in medicine and industry, known for its anti-inflammatory properties.

    Sulfonylureas: A class of compounds used in the treatment of diabetes, highlighting the diverse applications of sulfonyl-containing molecules.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-3-methylsulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO4S2/c1-19(15,16)12-6-7-14(8-12)20(17,18)9-10-2-4-11(13)5-3-10/h2-5,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASMELSREJVDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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